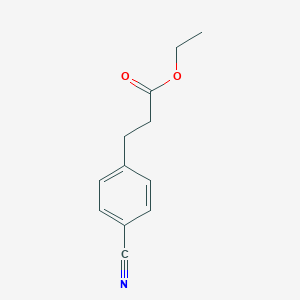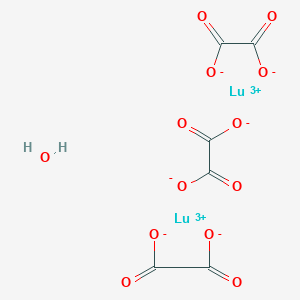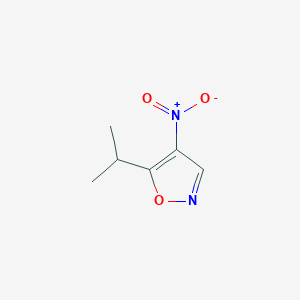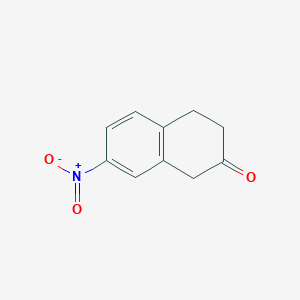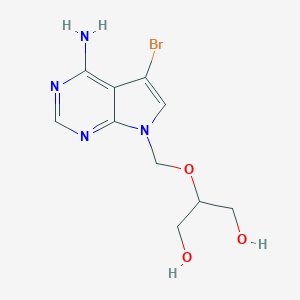
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ABPP, which stands for Activity-Based Protein Profiling. ABPP is a technique that is used to identify and study the activity of enzymes in living cells.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- involves the binding of the compound to the active site of the enzyme. This binding allows for the identification and quantification of the enzyme activity. The compound is specific to the active site of the enzyme and does not affect other cellular processes.
Effets Biochimiques Et Physiologiques
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has no known biochemical or physiological effects. The compound is specific to the active site of the enzyme and does not interact with other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in lab experiments has several advantages. The compound is specific to the active site of the enzyme and allows for the identification and quantification of enzyme activity. This technique is highly sensitive and can detect changes in enzyme activity in response to various stimuli. However, there are also limitations to the use of this compound in lab experiments. The technique requires the use of a small molecule probe, which can be expensive and time-consuming to synthesize. Additionally, the technique requires specialized equipment and expertise, which can limit its use in certain labs.
Orientations Futures
There are several future directions for the use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in scientific research. One potential direction is the use of this compound in the study of disease pathways. ABPP has been used to identify and study the activity of enzymes involved in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of this compound in drug discovery and development is a promising area of research. The identification and quantification of enzyme activity can aid in the development of drugs that target specific enzymes. Finally, the use of this compound in the study of enzyme evolution and function is an area of active research. The ability to identify and quantify enzyme activity can aid in the understanding of enzyme function and evolution.
Méthodes De Synthèse
The synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- can be achieved through a multistep process. The initial step involves the synthesis of 4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidine-7-methanol. This is followed by the synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- by reacting the above compound with 1,3-propanediol and an acid catalyst. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has several potential applications in scientific research. The compound is mainly used in the field of proteomics to study the activity of enzymes in living cells. ABPP is a technique that has been used to identify and study the activity of various enzymes, including proteases, kinases, and phosphatases. This technique involves the use of a small molecule probe, such as 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-, which binds to the active site of the enzyme and allows for its identification and quantification.
Propriétés
Numéro CAS |
123148-90-3 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- |
Formule moléculaire |
C10H13BrN4O3 |
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrN4O3/c11-7-1-15(5-18-6(2-16)3-17)10-8(7)9(12)13-4-14-10/h1,4,6,16-17H,2-3,5H2,(H2,12,13,14) |
Clé InChI |
QTMAZYGAVHCKKX-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br |
Autres numéros CAS |
123148-90-3 |
Synonymes |
compound 183 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



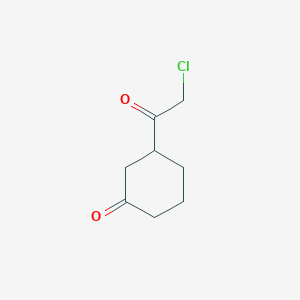

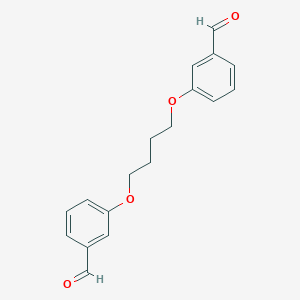
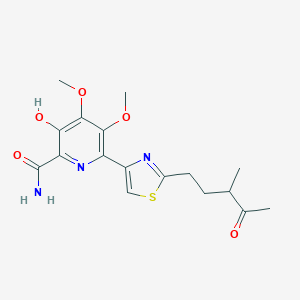
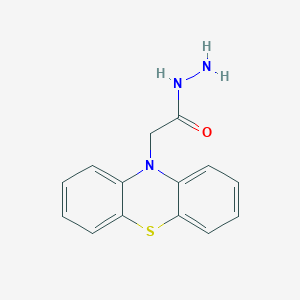
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
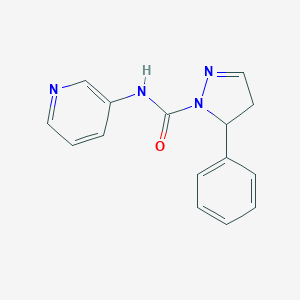
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
